An In-depth Technical Guide to the Core Mechanism of Action of PROTAC ER Degrader-15
An In-depth Technical Guide to the Core Mechanism of Action of PROTAC ER Degrader-15
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. This guide provides a detailed technical overview of the mechanism of action of PROTAC ER Degrader-15, also known as Compound 40, an orally active degrader of the estrogen receptor (ER). By hijacking the cellular protein disposal machinery, PROTAC ER Degrader-15 offers a promising strategy for the treatment of ER-positive breast cancers, which are heavily reliant on ER signaling for their proliferation and survival. This document outlines the core mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes.
Core Mechanism of Action
PROTAC ER Degrader-15 is a heterobifunctional molecule meticulously designed to simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, bringing the ER in close proximity to the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the ER, leading to the polyubiquitination of the receptor. The polyubiquitin (B1169507) chain acts as a molecular flag, marking the ER for recognition and subsequent degradation by the 26S proteasome. A key feature of this mechanism is its catalytic nature; after the degradation of the ER, PROTAC ER Degrader-15 is released and can engage another ER molecule, enabling the degradation of multiple target proteins by a single PROTAC molecule.
The molecular architecture of PROTAC ER Degrader-15 consists of three key components:
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A ligand for the Estrogen Receptor (ER): This moiety (HY-170334) specifically binds to the estrogen receptor.
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A recruiter for an E3 Ubiquitin Ligase: This ligand (HY-138793) engages an E3 ubiquitin ligase. While the specific E3 ligase targeted by this component is not publicly disclosed, it is a critical element for initiating the degradation cascade.
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A linker: A chemical linker (HY-30756) connects the ER-binding and E3-recruiting ligands, optimizing the formation and stability of the ternary complex.
Quantitative Data
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. A key parameter is the DC50 value, which represents the concentration of the PROTAC required to degrade 50% of the target protein in a given cell line and time point.
| Parameter | Value | Cell Line | Notes |
| DC50 | 3.7 nM | Not Specified | The DC50 value represents the potency of PROTAC ER Degrader-15 in inducing the degradation of the estrogen receptor. |
Note: Further quantitative data, such as the binding affinities (Kd) of the individual ligands to their respective targets and the kinetics of ternary complex formation for PROTAC ER Degrader-15, are not publicly available at this time.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of action and the experimental procedures for characterizing PROTAC ER Degrader-15, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the activity of a PROTAC ER degrader.
Determination of DC50 by Western Blot
Objective: To determine the concentration of PROTAC ER Degrader-15 that induces 50% degradation of the estrogen receptor in a cellular context.
Materials:
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ER-positive breast cancer cell line (e.g., MCF-7)
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Cell culture medium and supplements
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PROTAC ER Degrader-15
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DMSO (vehicle control)
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Phosphate-buffered saline (PBS)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against Estrogen Receptor α
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Primary antibody for a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
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Imaging system for chemiluminescence detection
Procedure:
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Cell Seeding: Plate ER-positive breast cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
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PROTAC Treatment: Prepare serial dilutions of PROTAC ER Degrader-15 in complete cell culture medium. The final concentration range should span several orders of magnitude around the expected DC50. Include a vehicle-only control (e.g., 0.1% DMSO).
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Incubation: Replace the medium in the wells with the medium containing the different concentrations of the PROTAC. Incubate the cells for a predetermined time (e.g., 24 hours).
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Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.
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Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
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Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
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Western Blotting:
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against ERα overnight at 4°C.
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Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Repeat the probing process for the loading control antibody.
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Detection and Analysis:
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Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
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Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity.
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Calculate the percentage of ER degradation relative to the vehicle-treated control for each PROTAC concentration.
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Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
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Ternary Complex Formation Assay (General Protocol using AlphaLISA)
Objective: To provide evidence of the formation of the ER-PROTAC-E3 ligase ternary complex, which is the cornerstone of the PROTAC's mechanism of action.
Materials:
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Purified recombinant Estrogen Receptor α (tagged, e.g., with GST)
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Purified recombinant E3 ligase complex (tagged, e.g., with His or FLAG)
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PROTAC ER Degrader-15
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AlphaLISA Acceptor beads conjugated to an antibody against one tag (e.g., anti-GST)
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AlphaLISA Donor beads conjugated to an antibody against the other tag (e.g., anti-His or anti-FLAG)
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Assay buffer
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384-well microplates
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Plate reader capable of AlphaLISA detection
Procedure:
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Reagent Preparation: Prepare serial dilutions of PROTAC ER Degrader-15 in the assay buffer. Prepare solutions of the tagged ER and tagged E3 ligase at optimized concentrations.
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Assay Setup: In a 384-well plate, add the tagged ER, tagged E3 ligase, and the serially diluted PROTAC ER Degrader-15. Include controls lacking one of the components (ER, E3 ligase, or PROTAC) to assess background signal.
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Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the formation of the ternary complex.
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Bead Addition: Add the AlphaLISA Acceptor beads and incubate. Then, add the AlphaLISA Donor beads under subdued light and incubate.
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Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
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Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal increases with PROTAC concentration up to an optimal point and then decreases at higher concentrations due to the formation of binary complexes that prevent ternary complex formation. This bell-shaped curve is indicative of successful ternary complex formation.
